Lenalidomide-acetamido-O-PEG3-C2-Cl
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Overview
Description
Lenalidomide-acetamido-O-PEG3-C2-Cl is a compound that belongs to the class of immunomodulatory drugs. It is a derivative of lenalidomide, which is known for its potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. This compound is often used in research and development, particularly in the field of targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG3-C2-Cl involves multiple steps, starting from lenalidomide. The process typically includes the introduction of a polyethylene glycol (PEG) linker and a terminal chlorine group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-acetamido-O-PEG3-C2-Cl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Lenalidomide-acetamido-O-PEG3-C2-Cl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
Mechanism of Action
The mechanism of action of Lenalidomide-acetamido-O-PEG3-C2-Cl involves the modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as IKZF1 and IKZF3, which are involved in the regulation of immune responses and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory effects.
Pomalidomide: Another derivative with similar properties but different potency and side effect profile.
Lenalidomide-5’-acetamido-O-PEG3-C2-azide: A closely related compound with a terminal azide group instead of chlorine.
Uniqueness
Lenalidomide-acetamido-O-PEG3-C2-Cl is unique due to its specific chemical modifications, which enhance its ability to target and degrade specific proteins. This makes it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C23H30ClN3O8 |
---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C23H30ClN3O8/c24-6-7-32-8-9-33-10-11-34-12-13-35-15-21(29)25-18-3-1-2-16-17(18)14-27(23(16)31)19-4-5-20(28)26-22(19)30/h1-3,19H,4-15H2,(H,25,29)(H,26,28,30) |
InChI Key |
AHOKKNHSZDXSMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCCl |
Origin of Product |
United States |
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